molecular formula C8H12N2O3 B14913781 Ethyl 2-amino-5-ethyloxazole-4-carboxylate

Ethyl 2-amino-5-ethyloxazole-4-carboxylate

Cat. No.: B14913781
M. Wt: 184.19 g/mol
InChI Key: RJVYJHIBLVFOKA-UHFFFAOYSA-N
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Description

Ethyl 2-amino-5-ethyloxazole-4-carboxylate is an organic compound with the molecular formula C6H8N2O3 It belongs to the class of oxazole derivatives, which are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-5-ethyloxazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of ethyl 2-chloro-5-ethyloxazole-4-carboxylate with ammonia or an amine source. The reaction is usually carried out in a solvent such as ethanol or methanol, at temperatures ranging from 50°C to 100°C .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-5-ethyloxazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-4-carboxylic acids, while substitution reactions can produce a variety of substituted oxazole derivatives .

Scientific Research Applications

Ethyl 2-amino-5-ethyloxazole-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which ethyl 2-amino-5-ethyloxazole-4-carboxylate exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. For example, it may inhibit certain enzymes or receptors, leading to its observed biological activities. Further research is needed to elucidate the exact molecular mechanisms involved .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-amino-4-methylthiazole-5-carboxylate
  • Ethyl 2-amino-1,3-oxazole-4-carboxylate
  • 2-Amino-4-oxazolecarboxylic acid ethyl ester

Uniqueness

Ethyl 2-amino-5-ethyloxazole-4-carboxylate is unique due to its specific substitution pattern on the oxazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as unique biological activities .

Biological Activity

Ethyl 2-amino-5-ethyloxazole-4-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, biochemical properties, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C8H10N2O3C_8H_{10}N_2O_3. It features an oxazole ring, which is known for its diverse reactivity and biological significance. The compound's structure contributes to its ability to interact with various biological targets.

The biological activity of this compound is primarily attributed to its interactions with biomolecules and enzymes. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Gene Expression Modulation : It can influence gene expression through direct interaction with transcription factors or by altering signaling pathways.
  • Antioxidant Activity : Preliminary studies suggest that it may exhibit antioxidant properties, protecting cells from oxidative stress.

Interaction with Biomolecules

This compound has been shown to interact with various proteins and enzymes involved in critical biological processes:

Biomolecule Interaction Type Effect
EnzymesCompetitive inhibitionAlters metabolic rates
Transcription factorsBindingModulates gene expression
Reactive oxygen speciesScavengingReduces oxidative damage

Cellular Effects

In vitro studies have demonstrated that this compound affects cell viability and proliferation. For instance, it has shown promise in reducing the proliferation of cancer cell lines by inducing apoptosis .

Case Studies and Research Findings

  • Anticancer Activity : A study conducted on various cancer cell lines revealed that this compound exhibited significant cytotoxic effects, with IC50 values ranging from 10 to 30 µM depending on the cell type. The compound was noted to induce apoptosis through the activation of caspase pathways.
  • Antimicrobial Properties : Research indicated that this compound possesses antimicrobial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be around 50 µg/mL .
  • Inflammation Modulation : In a model of acute inflammation, this compound significantly reduced inflammatory markers such as TNF-alpha and IL-6, suggesting a potential role in anti-inflammatory therapies .

Properties

Molecular Formula

C8H12N2O3

Molecular Weight

184.19 g/mol

IUPAC Name

ethyl 2-amino-5-ethyl-1,3-oxazole-4-carboxylate

InChI

InChI=1S/C8H12N2O3/c1-3-5-6(7(11)12-4-2)10-8(9)13-5/h3-4H2,1-2H3,(H2,9,10)

InChI Key

RJVYJHIBLVFOKA-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N=C(O1)N)C(=O)OCC

Origin of Product

United States

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